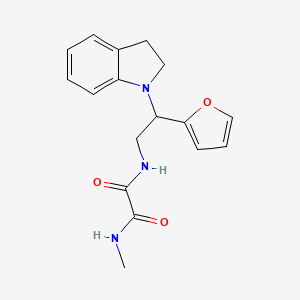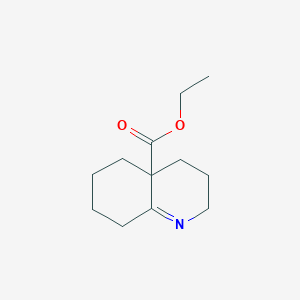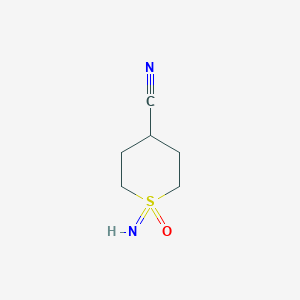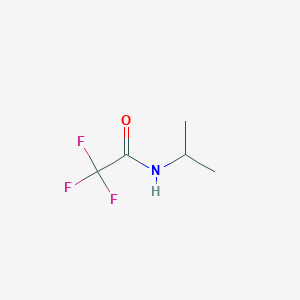![molecular formula C20H8Cl4F3N3 B2685338 5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine CAS No. 439095-95-1](/img/structure/B2685338.png)
5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine, commonly referred to as 5,8-Bis-TFPP, is a synthetic organic compound with a unique molecular structure. It has been studied extensively due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. 5,8-Bis-TFPP has been used in research to investigate the mechanism of action of various drugs, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Electrochromic Materials
5,8-Dibromo-2,3-bis(4-(decyloxy)phenyl)pyrido[4,3-b]pyrazine, a derivative of the pyrido pyridazine family, was synthesized and studied for its electrochromic properties. This derivative showed potential in near-infrared (NIR) electrochromic devices due to high coloration efficiency, fast response time, and significant change in transmittance in the NIR region (Zhao et al., 2014).
Photophysical Properties
A study focused on a family of Ru complexes for water oxidation involving a ligand similar to pyrido pyridazine. These complexes demonstrated promising photophysical properties, showing potential for applications in catalytic processes, especially involving water oxidation (Zong & Thummel, 2005).
Polymer Synthesis
Research on 3,6-dichloropyridazine, a compound related to pyrido pyridazine, revealed its usefulness in synthesizing highly substituted pyrazolo[3,4-c]pyridazines derivatives. These compounds could have applications in various chemical synthesis processes (Wunderlich & Knochel, 2008).
Polymer Optical Properties
Polyamides derived from monomers containing pyrido pyridazine structures were developed, exhibiting high optical transmittance and refractive indices. These properties suggest potential applications in areas requiring materials with specific optical characteristics (Zhang et al., 2013).
Crystal Structure Characterization
Pyridazine derivatives, similar to the chemical structure , have been studied for their crystal structures, which can provide valuable insights into material design for pharmaceutical and material science applications. DFT calculations were performed to support the experimental findings (Sallam et al., 2021).
Self-assembly and Anion Interactions
Studies on Ag(I) complexes with π-acidic aromatic rings, including pyridazine derivatives, have shown interesting self-assembly reactions. These findings can guide the design of new materials and molecular devices (Schottel et al., 2006).
Propriétés
IUPAC Name |
5,8-bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Cl4F3N3/c21-10-1-3-12(15(23)6-10)17-14-5-9(20(25,26)27)8-28-18(14)19(30-29-17)13-4-2-11(22)7-16(13)24/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPOFDSBVLGECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(C3=C2C=C(C=N3)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Cl4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2685256.png)
![4-tert-butyl-N-[4-(2-hydroxyethyl)phenyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2685257.png)

![N-[(3-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2685260.png)
![3-Methyl-6-[4-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2685261.png)


![4-(diethylsulfamoyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2685267.png)

![N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2685272.png)
![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2685274.png)

